molecular formula C23H26N4O3S2 B3007884 4-butoxy-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-51-4

4-butoxy-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3007884
CAS No.: 392296-51-4
M. Wt: 470.61
InChI Key: PMUHSXSKWUTHTL-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties and Synthesis Methods

Microwave-Assisted Facile Synthesis, Anticancer Evaluation, and Docking Study of Benzamide Derivatives
This study showcases a series of benzamide derivatives containing a thiadiazole scaffold, synthesized using a microwave-assisted, solvent-free method. These compounds were evaluated for their anticancer activity against several human cancer cell lines, with some showing promising results comparable to the standard drug Adriamycin. A molecular docking study predicted the mechanism of action, and computational ADMET properties suggested good oral drug-like behavior (Tiwari et al., 2017).

Nematocidal and Antibacterial Applications

Design, Synthesis, and Nematocidal Activity of Novel Oxadiazole Derivatives
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Certain derivatives showed significant activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for nematicide development (Liu et al., 2022).

Mosquito-Larvicidal and Antibacterial Properties

Synthesis of Novel Thiadiazolotriazin-4-ones and Study of Their Mosquito-larvicidal and Antibacterial Properties
A series of novel thiadiazolotriazin-4-ones were synthesized and evaluated for their mosquito-larvicidal and antibacterial activities. Some compounds showed moderate activities, with one derivative exhibiting high larvicidal activity against a malaria vector. Others displayed broad-spectrum antibacterial activity, suggesting their potential as drug candidates for bacterial pathogens (Castelino et al., 2014).

Corrosion Inhibition

Experimental and Theoretical Studies of Benzothiazole Derivatives as Corrosion Inhibitors
Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effects against steel in a 1 M HCl solution. These inhibitors showed exceptional stability and higher efficiency than previously reported, highlighting their potential for industrial applications to prevent steel corrosion (Hu et al., 2016).

Properties

IUPAC Name

4-butoxy-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-4-5-10-30-19-8-6-17(7-9-19)21(29)25-22-26-27-23(32-22)31-14-20(28)24-18-12-15(2)11-16(3)13-18/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUHSXSKWUTHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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